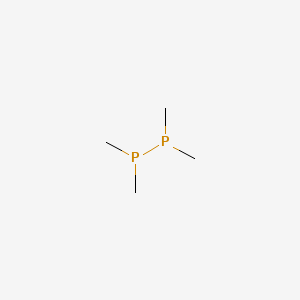![molecular formula C22H29P B13748777 [(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane](/img/structure/B13748777.png)
[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane is a chiral phosphine ligand used in various catalytic processes. This compound is notable for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. The structure of this compound includes a cyclohexyl ring with a methyl and isopropyl group, along with a diphenylphosphane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane typically involves the reaction of a suitable cyclohexyl precursor with diphenylphosphane. One common method is the stereoselective NH-transfer to a cyclohexyl sulfinate, using diacetoxyiodobenzene (DIB) and ammonium carbamate in acetonitrile at room temperature . This reaction proceeds with high stereocontrol, yielding the desired product as a single diastereoisomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and yield. These systems allow for precise control of reaction conditions, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane undergoes various chemical reactions, including:
Oxidation: The phosphine moiety can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Typical reagents include alkyl halides and acyl chlorides, with reactions often conducted in polar aprotic solvents like dichloromethane.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: Products vary depending on the substituent introduced, but generally include phosphine derivatives with new alkyl or acyl groups.
Scientific Research Applications
[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane is widely used in scientific research, particularly in:
Biology: It is used in the synthesis of biologically active molecules, aiding in the development of new drugs and therapeutic agents.
Medicine: The compound’s role in producing chiral drugs makes it valuable in medicinal chemistry.
Industry: It is employed in the manufacture of specialty chemicals and materials, enhancing the efficiency and selectivity of industrial processes.
Mechanism of Action
The mechanism by which [(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane exerts its effects involves its ability to coordinate with metal centers in catalytic cycles. The phosphine ligand donates electron density to the metal, stabilizing various intermediates and transition states, thereby facilitating the catalytic process. This coordination enhances the reactivity and selectivity of the catalyst, leading to efficient and enantioselective transformations .
Comparison with Similar Compounds
Similar Compounds
- [(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl]-diphenylphosphane
- [(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl]-2-methyl-2,3-diphenylpropanoate
Uniqueness
[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in catalytic processes. Its ability to produce enantiomerically pure products with high efficiency sets it apart from other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H29P |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane |
InChI |
InChI=1S/C22H29P/c1-17(2)21-15-14-18(3)16-22(21)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3/t18-,21-,22+/m0/s1 |
InChI Key |
BEYDOEXXFGNVRZ-YUXAGFNASA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]([C@@H](C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


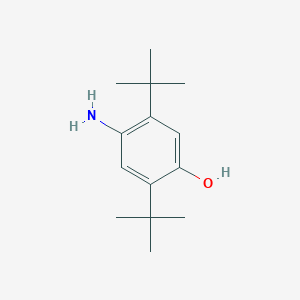
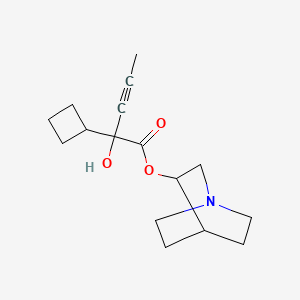
![2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride](/img/structure/B13748712.png)
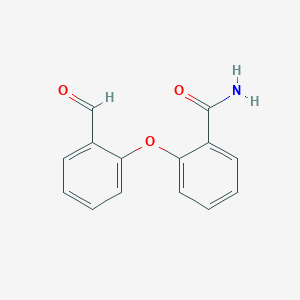

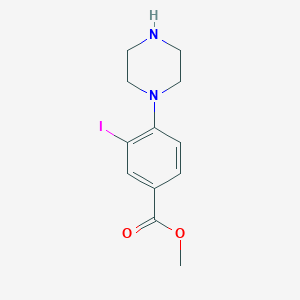

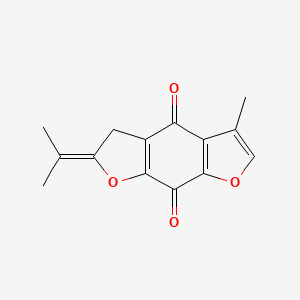
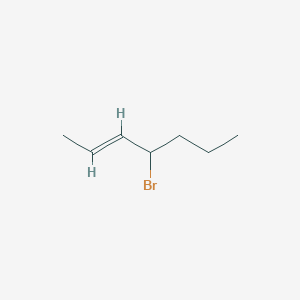
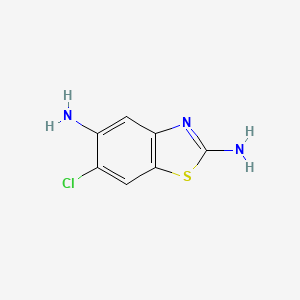


![[4-(1h-Pyrrolo[2,3-b]pyridin-3-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B13748773.png)
